![molecular formula C20H34O2 B12420170 (3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12420170.png)
(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol is a complex organic compound characterized by its unique stereochemistry and deuterium substitution. This compound belongs to the class of cyclopenta[a]phenanthrenes, which are known for their structural complexity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Key steps may include:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization reactions.
Deuterium Incorporation: Introduction of deuterium atoms at specific positions using deuterated reagents.
Functional Group Modifications: Introduction of hydroxyl groups and methyl groups through selective functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxidation state of specific functional groups.
Substitution: Substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as its interaction with enzymes or receptors.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry
In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of (3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
類似化合物との比較
Similar Compounds
Cyclopenta[a]phenanthrene Derivatives: Compounds with similar core structures but different substituents.
Deuterated Compounds: Compounds with deuterium atoms incorporated at specific positions.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and deuterium substitution, which may confer unique biological activities and chemical properties compared to other similar compounds.
特性
分子式 |
C20H34O2 |
|---|---|
分子量 |
309.5 g/mol |
IUPAC名 |
(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H34O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h13-17,21-22H,4-12H2,1-3H3/t13-,14-,15-,16+,17+,18+,19+,20+/m1/s1/i3D3 |
InChIキー |
QGKQXZFZOIQFBI-QXPKZAGQSA-N |
異性体SMILES |
[2H]C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O |
正規SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


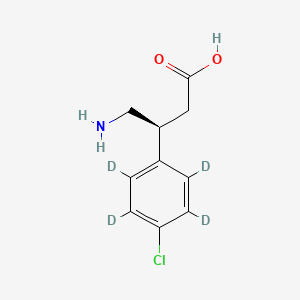
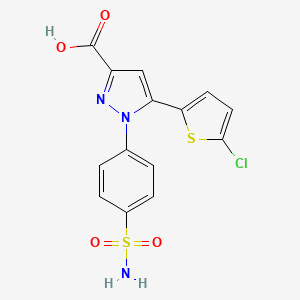

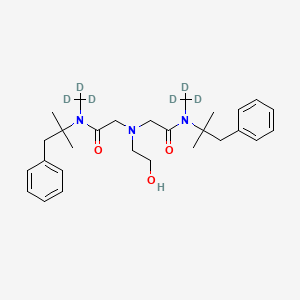
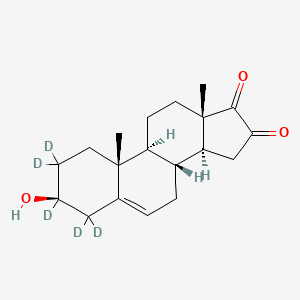
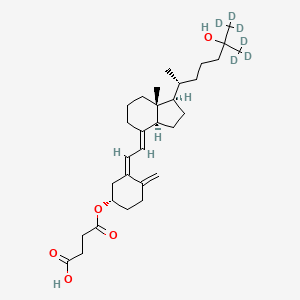
![Benz[a]anthracen-3-ol-d11 (Major)](/img/structure/B12420122.png)
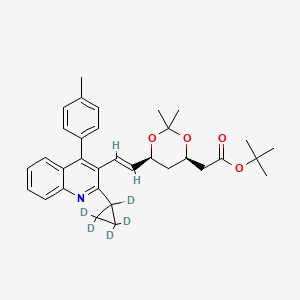
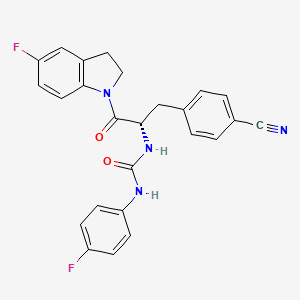
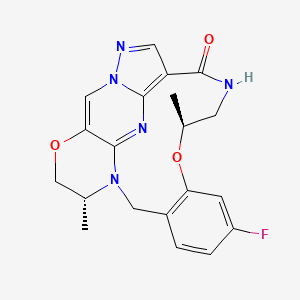



![Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12420157.png)
